molecular formula C8H9ClN2O4 B3021490 2-Hydrazinoterephthalic acid hydrochloride CAS No. 1049750-48-2

2-Hydrazinoterephthalic acid hydrochloride

Cat. No.: B3021490
CAS No.: 1049750-48-2
M. Wt: 232.62 g/mol
InChI Key: OUBGCSNFQLMWBT-UHFFFAOYSA-N
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Description

2-Hydrazinoterephthalic acid hydrochloride is a chemical compound with the molecular formula C8H9ClN2O4 and a molecular weight of 232.62 g/mol . It is a derivative of terephthalic acid, where one of the hydrogen atoms is replaced by a hydrazine group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydrazinoterephthalic acid hydrochloride typically involves the reaction of terephthalic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinoterephthalic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydrazinoterephthalic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinoterephthalic acid hydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or alteration of protein function. This compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 2-Hydrazinylterephthalic acid
  • Terephthalic acid
  • Hydrazine derivatives

Comparison: 2-Hydrazinoterephthalic acid hydrochloride is unique due to the presence of both the hydrazine group and the hydrochloride salt, which enhances its solubility and reactivity compared to other similar compounds. This makes it particularly useful in specific chemical and biological applications .

Properties

IUPAC Name

2-hydrazinylterephthalic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-10-6-3-4(7(11)12)1-2-5(6)8(13)14;/h1-3,10H,9H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBGCSNFQLMWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)NN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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